ethyl 4-(methoxymethyl)-5-propan-2-yloxy-9H-pyrido[3,4-b]indole-3-carboxylate
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Overview
Description
ZK 95962 is a small molecule drug that acts as an agonist for the gamma-aminobutyric acid A receptor. It has been studied for its potential effects on anxiety and other related disorders. The compound has shown selective effects on releasing exploratory locomotor activity suppressed by footshock and has weak effects on measures of anxiolytic activity .
Preparation Methods
The synthetic routes and reaction conditions for ZK 95962 are not extensively detailed in the available literature. it is known that the compound was developed by Bayer AG and has a molecular formula of C19H22N2O4 . Industrial production methods would likely involve standard organic synthesis techniques, including the formation of the beta-carboline structure, followed by functional group modifications to achieve the desired pharmacological properties.
Chemical Reactions Analysis
ZK 95962, as a gamma-aminobutyric acid A receptor agonist, primarily undergoes interactions with the gamma-aminobutyric acid A receptor. The compound’s chemical reactions are not extensively documented, but it is known to interact with the receptor in a manner similar to other benzodiazepine receptor ligands. Common reagents and conditions used in these reactions would include those typical for benzodiazepine receptor ligands, such as various solvents and catalysts .
Scientific Research Applications
ZK 95962 has been primarily studied for its potential anxiolytic effects. It has shown selective effects on releasing exploratory locomotor activity suppressed by footshock and has weak effects on measures of anxiolytic activity. The compound has been used in preclinical models to study its effects on anxiety and related disorders. Additionally, it has been compared with other benzodiazepine receptor ligands in various models of anxiolytic activity .
Mechanism of Action
ZK 95962 exerts its effects by acting as an agonist for the gamma-aminobutyric acid A receptor. This receptor is a major inhibitory neurotransmitter receptor in the central nervous system. By binding to this receptor, ZK 95962 enhances the inhibitory effects of gamma-aminobutyric acid, leading to reduced neuronal excitability and potential anxiolytic effects .
Comparison with Similar Compounds
ZK 95962 has been compared with other benzodiazepine receptor ligands, including full agonists like diazepam and alprazolam, and partial agonists like bretazenil and imidazenil. While ZK 95962 has shown some anticonflict effects, it does not have the same level of anxiolytic-like effects as midazolam, bretazenil, or imidazenil. Similar compounds include CGS 9896, ZK 91296, alpidem, and zolpidem .
Biological Activity
Ethyl 4-(methoxymethyl)-5-propan-2-yloxy-9H-pyrido[3,4-b]indole-3-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The compound is defined by the following molecular formula:
- Molecular Formula : C19H22N2O4
- CAS Number : 101071-43-6
Its structure includes a pyrido[3,4-b]indole core, which is associated with various pharmacological activities.
Research indicates that this compound may exert its biological effects through interactions with specific receptors. For instance, it has been shown to act as a GABAA receptor agonist, which is significant for its anxiolytic properties. The compound's ability to modulate GABAergic transmission suggests potential applications in treating anxiety disorders and other neuropsychiatric conditions.
Anxiolytic Effects
Studies have demonstrated the anxiolytic activity of this compound through various animal models. In one study, the compound was administered intraperitoneally to rats in a conflict drinking test. The results indicated a significant increase in the number of shocks received by the rats compared to control groups, suggesting an anxiolytic effect (minimum effective dose between 5 and 50 mg/kg) .
Neuroprotective Properties
The compound has also been evaluated for its neuroprotective effects. In vitro studies show that it can protect neuronal cells from oxidative stress-induced damage. This property could make it a candidate for further research in neurodegenerative diseases.
Table 1: Summary of Biological Activities
Activity Type | Test Model | Result | Effective Dose (mg/kg) |
---|---|---|---|
Anxiolytic | Rat conflict drinking test | Increased shocks received | 5 - 50 |
Neuroprotective | Neuronal cell cultures | Reduced oxidative damage | Not specified |
Case Studies
- Anxiolytic Activity in Rats : In a controlled study, rats were subjected to a conflict drinking paradigm where they received electric shocks while trying to drink water. The administration of this compound resulted in a statistically significant increase in drinking behavior despite the shocks, indicating reduced anxiety levels .
- Neuroprotection Against Oxidative Stress : Another study focused on the neuroprotective effects of the compound on neuronal cell lines exposed to oxidative stress. The results showed that treatment with the compound significantly decreased cell death and increased cell viability compared to untreated controls .
Properties
CAS No. |
101071-43-6 |
---|---|
Molecular Formula |
C19H22N2O4 |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
ethyl 4-(methoxymethyl)-5-propan-2-yloxy-9H-pyrido[3,4-b]indole-3-carboxylate |
InChI |
InChI=1S/C19H22N2O4/c1-5-24-19(22)18-12(10-23-4)16-14(9-20-18)21-13-7-6-8-15(17(13)16)25-11(2)3/h6-9,11,21H,5,10H2,1-4H3 |
InChI Key |
TXYZHYRYRRNVHR-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=NC=C2C(=C1COC)C3=C(N2)C=CC=C3OC(C)C |
Canonical SMILES |
CCOC(=O)C1=NC=C2C(=C1COC)C3=C(N2)C=CC=C3OC(C)C |
Appearance |
Solid powder |
Key on ui other cas no. |
101071-43-6 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ZK-95962; ZK 95962; ZK95962 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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